molecular formula C7H5Cl3Zn B3281588 2,4-Dichlorobenzylzinc chloride CAS No. 737797-16-9

2,4-Dichlorobenzylzinc chloride

Cat. No. B3281588
CAS RN: 737797-16-9
M. Wt: 260.8 g/mol
InChI Key: QERDDKMOEJRLBU-UHFFFAOYSA-M
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Description

2,4-Dichlorobenzylzinc chloride, also known as DCBZ, is an organic compound that belongs to the class of organic zinc compounds . It has a CAS Number of 737797-16-9 and a molecular weight of 260.86 . It is stored at a temperature of 28 C .


Molecular Structure Analysis

The molecular formula of this compound is C7H5Cl3Zn . The InChI code is 1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6 (8)4-7 (5)9;;/h2-4H,1H2;1H;/q;;+1/p-1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.86 . It is stored at a temperature of 28 C .

Scientific Research Applications

Analysis of Thermal Decomposition Products

The analysis of thermal decomposition products of polyvinyl chloride (PVC) analogs, including the study of chlorinated polyvinyl chloride (CPVC), revealed the formation of chlorinated aromatic hydrocarbons only when excess chlorine atoms are present in the PVC chain. This indicates a specific reactivity of chlorine-based compounds in thermal decomposition, potentially relevant to the study of 2,4-Dichlorobenzylzinc chloride in similar contexts (Urabe & Imasaka, 2000).

Environmental Impact and Bioremediation Efforts

The presence of chlorinated benzenes, including chlorobenzene (CB) and 1,2-dichlorobenzene (DCB), in the environment has led to studies on their removal from soil. A pilot-scale trial treated soil contaminated with these compounds, revealing that 90% of the DCB mass was removed over a period of 2-3 weeks, primarily through biodegradation. This study highlights the potential of bioremediation in treating soil contaminated with chlorinated compounds, which might extend to compounds like this compound (Guerin, 2008).

Advanced Oxidation Processes for Degradation

Studies on the degradation of benzalkonium chlorides, a class of cationic surfactants and biocides, using advanced oxidation processes like UV/chlorine have shown significant degradation, indicating the potential of these processes in treating water contaminants. These findings may be applicable to the degradation of similar chlorinated compounds like this compound (Huang et al., 2017).

Safety and Hazards

2,4-Dichlorobenzylzinc chloride is considered hazardous. It can cause severe skin burns and eye damage . It is advised to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

chlorozinc(1+);2,4-dichloro-1-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERDDKMOEJRLBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)Cl)Cl.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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